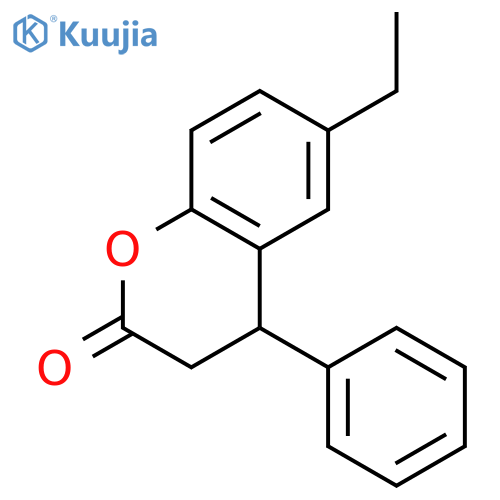

Cas no 405277-43-2 (6-Ethyl-4-phenylchroman-2-one)

6-Ethyl-4-phenylchroman-2-one 化学的及び物理的性質

名前と識別子

-

- 6-乙基-4-苯基-2-苯并二氢吡喃酮

- 6-ethyl-4-phenylchroman-2-one

- 6-ethyl-4-phenyl-3,4-dihydrochromen-2-one

- 6-ethyl-4-phenyl-2-chromanone

- 6-ethyl-4-phenyl-3,4-dihydro-2H-1-benzopyran-2-one

- 2H-1-Benzopyran-2-one, 6-ethyl-3,4-dihydro-4-phenyl-

- LS-07197

- SCHEMBL579722

- 405277-43-2

- MFCD02625776

- AKOS003285575

- CS-0323252

- AKOS017258951

- ALBB-023083

- AG-205/40649262

- 6-Ethyl-4-phenylchroman-2-one

-

- MDL: MFCD02625776

- インチ: 1S/C17H16O2/c1-2-12-8-9-16-15(10-12)14(11-17(18)19-16)13-6-4-3-5-7-13/h3-10,14H,2,11H2,1H3

- InChIKey: AFMJVGHAHFCJIN-UHFFFAOYSA-N

- SMILES: O1C(C([H])([H])C([H])(C2C([H])=C([H])C([H])=C([H])C=2[H])C2C([H])=C(C([H])([H])C([H])([H])[H])C([H])=C([H])C1=2)=O

計算された属性

- 精确分子量: 252.115029749Da

- 同位素质量: 252.115029749Da

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 氢键受体数量: 2

- 重原子数量: 19

- 回転可能化学結合数: 2

- 複雑さ: 319

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 3.9

- トポロジー分子極性表面積: 26.3

6-Ethyl-4-phenylchroman-2-one Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| abcr | AB413941-1 g |

6-Ethyl-4-phenylchroman-2-one |

405277-43-2 | 1g |

€239.00 | 2023-04-24 | ||

| TRC | E128690-500mg |

6-Ethyl-4-phenylchroman-2-one |

405277-43-2 | 500mg |

$ 300.00 | 2022-06-05 | ||

| abcr | AB413941-500mg |

6-Ethyl-4-phenylchroman-2-one; . |

405277-43-2 | 500mg |

€205.00 | 2025-02-27 | ||

| TRC | E128690-1000mg |

6-Ethyl-4-phenylchroman-2-one |

405277-43-2 | 1g |

$ 480.00 | 2022-06-05 | ||

| A2B Chem LLC | AJ07837-1g |

6-Ethyl-4-phenylchroman-2-one |

405277-43-2 | 95% | 1g |

$228.00 | 2024-04-20 | |

| abcr | AB413941-1g |

6-Ethyl-4-phenylchroman-2-one; . |

405277-43-2 | 1g |

€237.00 | 2025-02-27 | ||

| TRC | E128690-250mg |

6-Ethyl-4-phenylchroman-2-one |

405277-43-2 | 250mg |

$ 185.00 | 2022-06-05 | ||

| Chemenu | CM290463-5g |

6-Ethyl-4-phenylchroman-2-one |

405277-43-2 | 97% | 5g |

$497 | 2022-06-11 | |

| Chemenu | CM290463-5g |

6-Ethyl-4-phenylchroman-2-one |

405277-43-2 | 97% | 5g |

$497 | 2021-06-17 | |

| abcr | AB413941-500 mg |

6-Ethyl-4-phenylchroman-2-one |

405277-43-2 | 500MG |

€195.40 | 2023-02-19 |

6-Ethyl-4-phenylchroman-2-one 関連文献

-

Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694

-

Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346

-

Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326

-

Jingchao Zhang,Fei Xu,Yang Hong,Qingang Xiong,Jianming Pan RSC Adv., 2015,5, 89415-89426

-

Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688

-

Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345

-

Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878

-

Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977

-

Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098

6-Ethyl-4-phenylchroman-2-oneに関する追加情報

Introduction to 6-Ethyl-4-phenylchroman-2-one (CAS No. 405277-43-2)

6-Ethyl-4-phenylchroman-2-one is a heterocyclic organic compound belonging to the chromanone family, characterized by a chromane core with an ester functional group and ethyl and phenyl substituents. This compound has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its structural complexity and potential biological activities. With the CAS number 405277-43-2, it is uniquely identified in scientific literature and databases, facilitating its study and application in various research domains.

The structural framework of 6-Ethyl-4-phenylchroman-2-one consists of a chromane backbone, which is a bicyclic structure comprising a benzene ring fused to a cyclohexene ring. The presence of an ester group at the 2-position, along with ethyl and phenyl substituents at the 6- and 4-positions respectively, contributes to its unique chemical properties. This arrangement not only influences its reactivity but also plays a crucial role in determining its biological interactions.

In recent years, chromanone derivatives have been extensively studied for their pharmacological properties. The 6-Ethyl-4-phenylchroman-2-one molecule, in particular, has been investigated for its potential applications in drug development. Its structural features make it a promising candidate for further exploration in the synthesis of bioactive molecules. Researchers have been particularly interested in its ability to modulate various biological pathways, which could lead to the development of novel therapeutic agents.

One of the most compelling aspects of 6-Ethyl-4-phenylchroman-2-one is its role as a scaffold for drug discovery. The chromane core provides a stable platform for functionalization, allowing chemists to modify the molecule in ways that enhance its pharmacological properties. For instance, studies have shown that derivatives of this compound exhibit anti-inflammatory, antioxidant, and anticancer activities. These findings have spurred further research into understanding the mechanisms by which 6-Ethyl-4-phenylchroman-2-one and its analogs exert their effects.

The synthesis of 6-Ethyl-4-phenylchroman-2-one involves multi-step organic reactions that require precise control over reaction conditions. The process typically begins with the formation of the chromane core through cyclization reactions, followed by functional group transformations to introduce the ester group, ethyl substituent, and phenyl group. Advanced synthetic techniques, such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, are often employed to achieve high yields and purity.

Recent advancements in computational chemistry have also contributed to the study of 6-Ethyl-4-phenylchroman-2-one. Molecular modeling techniques allow researchers to predict the biological activity of this compound before conducting expensive wet-lab experiments. These simulations help in identifying potential binding sites on target proteins and provide insights into how structural modifications might affect biological activity. Such computational approaches are becoming increasingly integral to drug discovery pipelines.

The pharmacological evaluation of 6-Ethyl-4-phenylchroman-2-one has revealed several interesting findings. In vitro studies have demonstrated that this compound can inhibit the activity of certain enzymes involved in inflammatory pathways. Additionally, it has shown promise in neutralizing reactive oxygen species (ROS), which are known contributors to oxidative stress and cellular damage. These properties make it a valuable candidate for developing treatments against chronic inflammatory diseases and age-related disorders.

Another area of interest is the anticancer potential of 6-Ethyl-4-phenylchroman-2-one. Preclinical studies have indicated that derivatives of this compound can induce apoptosis in cancer cells by disrupting critical cellular processes such as DNA replication and cell cycle regulation. The phenyl substituent at the 4-position appears to play a key role in these effects by interacting with specific targets on cancer cells. Further research is needed to fully elucidate these mechanisms and optimize the therapeutic index.

The chemical stability of 6-Ethyl-4-phenylchroman-2-one is another important consideration in its application as a pharmaceutical intermediate. Studies have shown that this compound remains stable under various storage conditions, making it suitable for long-term use in research settings. However, its solubility in common solvents can be limited, which may require additional modifications or co-solvents for formulation purposes.

In conclusion, 6-Ethyl-4-phenylchroman-2-one (CAS No. 405277-43-2) represents a fascinating molecule with significant potential in pharmaceutical research. Its unique structural features and demonstrated biological activities make it an attractive scaffold for drug development. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the discovery and design of novel therapeutic agents.

405277-43-2 (6-Ethyl-4-phenylchroman-2-one) Related Products

- 654055-00-2(1-pyrenesulfonic acid hydrate)

- 14803-99-7(4-(1H-1,2,4-Triazol-3-yl)pyridine)

- 919860-02-9(4-cyclohexyl(ethyl)sulfamoyl-N-{thieno2,3-dpyrimidin-4-yl}benzamide)

- 268222-23-7(2-cyano-N-(prop-2-yn-1-yl)acetamide)

- 1515696-59-9(2-{4H,5H,6H-cyclopentabthiophen-2-yl}piperidine)

- 588687-45-0(5-(1-Benzothien-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol)

- 897759-38-5(N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-methylbenzamide)

- 153136-95-9(N-{naphtho[1,2-d][1,3]thiazol-2-yl}-4-nitrobenzamide)

- 1421496-55-0(2-(4-Chlorophenoxy)-2-methyl-1-[4-(3-pyridinyloxy)-1-piperidinyl]-1-propanone)

- 37581-35-4(4-(piperidin-4-yl)methylaniline)